3-Furaldehyde

概要

説明

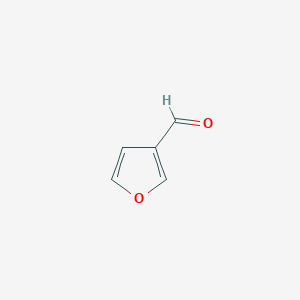

フラン-3-カルバルデヒド: , 3-フルフラールまたは3-フランカルボキシアルデヒドとしても知られており、分子式C5H4O2を持つ有機化合物です。これはフランの誘導体であり、フラン環の3位にアルデヒド基が存在することを特徴としています。 この化合物は、独特の臭いを持つ無色から淡黄色の液体で、水、ベンゼン、クロロホルム、アルコール、エーテルに可溶です .

準備方法

合成経路と反応条件:

フラン-3-カルボン酸から: フラン-3-カルボン酸は、ボラン-テトラヒドロフラン錯体を使用してフラン-3-メタノールに還元することができます。

光化学反応: フラン-3-カルバルデヒドは、フランとベンズアルデヒドの光化学反応によって合成することもでき、オキセタン誘導体を生成します.

工業的製造方法: フラン-3-カルバルデヒドの工業的製造は、通常、制御された条件下でのフラン誘導体の酸化を伴います。使用される特定の方法と触媒は異なる場合がありますが、目標は最終生成物の高収率と高純度を実現することです。

化学反応の分析

反応の種類:

酸化: フラン-3-カルバルデヒドは、酸化反応を受けてフラン-3-カルボン酸を形成することができます。

還元: これは、フラン-3-メタノールに還元することができます。

置換: この化合物は、ハロゲン化などの置換反応に関与することができます。この反応では、ハロゲンと反応してポリハロゲン化生成物を生成します.

一般的な試薬と条件:

酸化: 酸化剤として、二酸化マンガンが一般的に使用されます。

還元: 還元反応には、ボラン-テトラヒドロフラン錯体が使用されます。

置換: ハロゲン化反応には、臭素や塩素などのハロゲンが使用されます。

主要な生成物:

酸化: フラン-3-カルボン酸。

還元: フラン-3-メタノール。

置換: ポリハロゲン化フラン誘導体。

科学研究への応用

化学: フラン-3-カルバルデヒドは、医薬品や農薬など、さまざまな有機化合物の合成の中間体として使用されます。 これは、複素環式化合物の調製や有機合成における構成要素としても使用されます .

生物学と医学: 医薬品化学において、フラン-3-カルバルデヒド誘導体は、抗菌剤および抗真菌剤として潜在的な可能性を示しています。 これらの化合物は、さまざまな病原体の増殖を阻害する能力について研究されています .

産業: フラン-3-カルバルデヒドは、樹脂、プラスチック、その他の高分子材料の製造に使用されます。 また、香料や香料の製造にも使用されます .

科学的研究の応用

Chemistry: Furan-3-carbaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of heterocyclic compounds and as a building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, furan-3-carbaldehyde derivatives have shown potential as antibacterial and antifungal agents. These compounds are being studied for their ability to inhibit the growth of various pathogens .

Industry: Furan-3-carbaldehyde is used in the production of resins, plastics, and other polymeric materials. It is also employed in the manufacture of fragrances and flavoring agents .

作用機序

フラン-3-カルバルデヒドとその誘導体の作用機序は、生物学的分子との相互作用を伴い、微生物の増殖を阻害します。 アルデヒド基は反応性が高く、タンパク質や酵素の求核部位と共有結合を形成し、それらの機能を阻害し、抗菌効果をもたらします .

類似化合物の比較

類似化合物:

独自性: フラン-3-カルバルデヒドは、アルデヒド基の位置が特定であるためユニークです。これは、明確な化学反応性と特性をもたらします。 これは、位置選択性が重要な特定の合成用途において貴重なものです .

類似化合物との比較

Furan-2-carbaldehyde (Furfural): Similar to furan-3-carbaldehyde but with the aldehyde group at the second position.

2,5-Furandicarboxaldehyde: Contains two aldehyde groups at the second and fifth positions.

Uniqueness: Furan-3-carbaldehyde is unique due to its specific position of the aldehyde group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific synthetic applications where regioselectivity is crucial .

生物活性

3-Furaldehyde, also known as this compound or furan-3-carbaldehyde, is an organic compound with the molecular formula . It is a furan derivative that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of this compound, supported by various studies and findings.

This compound possesses a furan ring substituted with a formyl group at the 3-position. Its structure is crucial for its biological activity, influencing its interactions with biological molecules. The compound is characterized by its aromatic nature and reactivity due to the aldehyde functional group.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has shown effectiveness against bacteria and fungi, which can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

2. Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

3. Antioxidant Properties

The compound exhibits antioxidant activity, scavenging free radicals and reducing oxidative stress in cells. This property is essential for protecting cells from damage caused by reactive oxygen species (ROS).

4. Potential Anticancer Activity

Emerging evidence suggests that this compound may have anticancer effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models, although further research is needed to elucidate its mechanisms of action.

The biological activities of this compound are mediated through several mechanisms:

- Cell Signaling Modulation : this compound interacts with various signaling pathways, including MAPK (mitogen-activated protein kinase) and PPAR-γ (peroxisome proliferator-activated receptor gamma), affecting cellular responses to inflammation and oxidative stress .

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and microbial metabolism, contributing to its antimicrobial and anti-inflammatory effects .

- Radical Scavenging : Its antioxidant activity arises from the ability to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage .

Table 1: Summary of Biological Activities of this compound

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various furan derivatives, this compound was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5 mg/mL. The mechanism was linked to membrane disruption and metabolic interference .

Case Study: Anti-inflammatory Effects

A study on the anti-inflammatory effects of this compound demonstrated that treatment with this compound reduced levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role in managing inflammatory diseases .

Toxicological Considerations

While this compound exhibits beneficial biological activities, it is essential to consider its toxicological profile. Studies indicate that high concentrations can be cytotoxic, leading to cell death in certain contexts . Furthermore, it has been classified as potentially genotoxic based on in vitro assays, necessitating caution in its application .

特性

IUPAC Name |

furan-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2/c6-3-5-1-2-7-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVSIHIBYRHSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198076 | |

| Record name | 3-Furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or brown liquid with an almond-like odor; [Alfa Aesar MSDS] | |

| Record name | 3-Furaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

5.33 [mmHg] | |

| Record name | 3-Furaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

498-60-2 | |

| Record name | 3-Furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furan-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FURANCARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POB632X444 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-furaldehyde?

A1: The molecular formula of this compound is C5H4O2, and its molecular weight is 96.08 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Researchers have used FTIR spectroscopy to study matrix-isolated this compound, identifying vibrational signatures of its trans and cis conformers. [] Additionally, 1H and 13C NMR spectral data have been used to characterize furfurylideneimidazolinones synthesized from this compound derivatives. []

Q3: How does the presence of this compound in wood affect its properties after treatment with sulfate and hydroxyl radicals?

A3: While advanced oxidation processes effectively reduce terpenes and alcohols in Pinus radiata wood, they increase emissions of acetic acid and this compound. [] This suggests that the treatment degrades certain wood components, potentially impacting its properties.

Q4: Is this compound a reliable indicator of honey freshness?

A4: While 5-hydroxymethyl-2-furaldehyde (HMF) is a well-established freshness parameter for honey, this compound, along with other furanic compounds, can provide additional insights into honey quality. High levels of these compounds, even in fresh honey, might indicate adulteration or improper storage. []

Q5: What is the role of this compound in the synthesis of furo[2,3-c]pyridine?

A5: this compound is a key starting material in the synthesis of furo[2,3-c]pyridine. It is first converted to β-(3-furyl)acrylic acid, which undergoes a series of transformations, ultimately leading to the formation of the desired furo[2,3-c]pyridine framework. []

Q6: Have there been any computational studies on the reactions of this compound with atmospheric oxidants?

A6: Yes, time-dependent DFT calculations have been used to study the photoisomerization of this compound, explaining the observed trans-to-cis ratio in an argon matrix. []

Q7: How does the position of the aldehyde group affect the reactivity of furanaldehydes with chlorine atoms?

A7: Studies on the kinetics of chlorine atom reactions with 2-furaldehyde, this compound, and 5-methyl-2-furaldehyde suggest that the position of the aldehyde group has minimal impact on the reaction rate. This implies that the chlorine atom likely adds to the double bond of the aromatic ring rather than abstracting the aldehydic hydrogen. []

Q8: Can this compound be used to synthesize compounds with carbonic anhydrase inhibitory activity?

A8: Yes, researchers have utilized metalation chemistry, initially developed for this compound, to synthesize a series of 4-substituted 2-thiophenesulfonamides from 3-thiophenecarboxaldehyde. Several of these compounds demonstrate potent inhibition of carbonic anhydrase II. []

Q9: How does potassium impregnation affect the stability of bio-oil derived from beech wood?

A9: Potassium impregnation increases the viscosity of beech wood bio-oil during stability tests, indicating increased polymerization due to the presence of inorganics. This highlights the importance of controlling inorganic content for bio-oil stability. []

Q10: Are there any safety concerns associated with this compound?

A10: While this compound occurs naturally in various foods, high concentrations can be harmful. The compound's safety profile and potential long-term effects require further investigation. []

Q11: What analytical techniques are commonly used to identify and quantify this compound in complex matrices?

A11: Several analytical techniques are used to study this compound:

- GC-MS: This technique is frequently employed for identifying and quantifying this compound in various samples, including honey [, , ], bio-oil [, ], and plant extracts. []

- HS-SPME/GC/MS: This technique, coupled with chemometric analysis, enables the differentiation of honey varieties based on their volatile profiles, including this compound. []

- HPLC: This method is valuable for separating and quantifying furanic compounds, including this compound, in complex mixtures like honey. []

- Electrochemical methods: Square wave voltammetry on an Hg electrode shows promise for the simultaneous determination of this compound and other furanic compounds in honey. []

Q12: How does the presence of phosphorus affect the formation of this compound during biomass pyrolysis?

A12: Phosphorus impregnation of beech wood leads to an increased formation of this compound and levoglucosenone during pyrolysis, suggesting a catalytic role of phosphorus in the rearrangement and dehydration reactions. []

Q13: Can this compound contribute to environmental pollution?

A13: this compound is found in emissions from wood treated with certain oxidation processes, suggesting a potential for air quality impact. [] Further research is needed to fully understand its environmental fate and effects.

Q14: What is the historical significance of this compound in chemical research?

A14: this compound has served as a vital starting material and building block for various synthetic transformations, contributing to the advancement of organic chemistry methodologies. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。